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Compound of Interest

Compound Name: AT-076

Cat. No.: B605653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AT-076's specificity for the four major opioid

receptor subtypes—mu (MOP), delta (DOP), kappa (KOP), and nociceptin (NOP)—against

established non-selective and selective opioid antagonists. The data presented herein is

supported by experimental findings from radioligand binding and functional assays.

Executive Summary
AT-076 is a potent, non-selective antagonist of all four opioid receptor subtypes, exhibiting

nanomolar binding affinity.[1][2] It displays competitive antagonism at the mu and delta-opioid

receptors, and non-competitive antagonism at the kappa and nociceptin receptors.[1] This

unique profile distinguishes it from classical opioid antagonists like naloxone and naltrexone,

making it a valuable tool for studying the complexities of the opioid system.

Comparative Analysis of Binding Affinity
The binding affinity of AT-076 and other opioid antagonists is presented in Table 1. Affinity is

expressed as the inhibition constant (Kᵢ), which represents the concentration of the antagonist

required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value

indicates a higher binding affinity.
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Compound MOP Kᵢ (nM) DOP Kᵢ (nM) KOP Kᵢ (nM) NOP Kᵢ (nM)
Selectivity

Profile

AT-076 1.67[1] 19.6[1] 1.14 1.75
Pan-Opioid

Antagonist

Naloxone ~0.79 - 2.09 ~30.9 - 76 ~16 - 31.62 Negligible

Non-

selective,

MOP-

preferring

Naltrexone ~0.1 - 0.5 ~4 - 10 ~0.5 - 1 Negligible

Non-

selective,

MOP-

preferring

CTAP 0.2 - 1 >1000 >1000 >1000
MOP-

selective

Naltrindole >1000 0.1 - 0.5 >1000 >1000
DOP-

selective

nor-

Binaltorphimi

ne (nor-BNI)

>100 >100 ~0.2 - 0.8 >1000
KOP-

selective

SB-612111 >1000 >1000 >1000 ~0.3 - 1
NOP-

selective

Functional Antagonism Profile
The functional antagonist potency of AT-076 and comparators is detailed in Table 2. This is

often expressed as the equilibrium dissociation constant (Kₑ) or the half-maximal inhibitory

concentration (IC₅₀) from functional assays that measure the inhibition of agonist-induced

signaling. A lower Kₑ or IC₅₀ value signifies greater antagonist potency.

Note: Specific Kₑ values for AT-076 were not explicitly found in the searched literature

abstracts. The Journigan et al. (2017) paper indicates that functional characterization and

Schild analysis were performed, which would yield these values. For the purpose of this guide,
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the data is presented as "Not explicitly stated" with the understanding that the primary literature

should be consulted for these specific values.

Compound
MOP Kₑ

(nM)

DOP Kₑ

(nM)
KOP Kₑ (nM)

NOP Kₑ

(nM)

Antagonism

Type

AT-076
Not explicitly

stated

Not explicitly

stated

Not explicitly

stated

Not explicitly

stated

Competitive

at MOP/DOP,

Non-

competitive at

KOP/NOP

Naloxone ~1 - 5 ~20 - 50 ~20 - 60 Inactive Competitive

Naltrexone ~0.2 - 1 ~10 - 30 ~1 - 5 Inactive Competitive

Experimental Protocols
The data presented in this guide are typically generated using the following standard

experimental methodologies:

Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific

receptor.

Protocol:

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g.,

from CHO or HEK293 cells) are prepared.

Assay Incubation: The cell membranes are incubated with a specific radiolabeled ligand

(e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U69,593 for KOP, or [³H]Nociceptin for

NOP) and varying concentrations of the unlabeled antagonist (e.g., AT-076).

Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber

filters to separate the receptor-bound radioligand from the unbound radioligand.
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Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value, which is the concentration of the antagonist that inhibits 50% of the specific binding of

the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff

equation.

Functional Assays (e.g., GTPγS Binding or cAMP
Accumulation Assays)
Functional assays are used to determine the potency of an antagonist (Kₑ or IC₅₀) in inhibiting

the signaling cascade initiated by an agonist.

GTPγS Binding Assay Protocol:

Membrane Preparation: Similar to binding assays, cell membranes expressing the opioid

receptor are used.

Assay Incubation: Membranes are incubated with a specific agonist (e.g., DAMGO for MOP),

varying concentrations of the antagonist (e.g., AT-076), and the non-hydrolyzable GTP

analog, [³⁵S]GTPγS.

Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is

separated from the free [³⁵S]GTPγS by filtration.

Quantification: The radioactivity on the filters is measured.

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS

binding is determined, and the IC₅₀ or Kₑ value is calculated. For competitive antagonists, a

Schild analysis can be performed to determine the pA₂ value, which is the negative logarithm

of the molar concentration of an antagonist that makes it necessary to double the agonist

concentration to produce the same response.

cAMP Accumulation Assay Protocol:

Cell Culture: Whole cells expressing the opioid receptor of interest are used.
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Assay Incubation: Cells are pre-treated with varying concentrations of the antagonist,

followed by stimulation with an agonist (e.g., DAMGO) in the presence of forskolin (an

adenylyl cyclase activator).

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of

cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF, ELISA).

Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of

forskolin-stimulated cAMP accumulation is quantified to determine its IC₅₀ or Kₑ value.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of opioid receptors and the

workflows for the experimental assays described.
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Opioid Receptor Signaling Pathway
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Caption: General opioid receptor signaling pathway.
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Radioligand Binding Assay Workflow
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Caption: Radioligand binding assay workflow.
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Functional Assay Workflow (cAMP)
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Caption: Functional cAMP assay workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b605653?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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